6-Bromo-3-(difluoromethylthio)indole

Medicinal Chemistry Lipophilicity Tuning Pharmacokinetics

Sourcing 6-Bromo-3-(difluoromethylthio)indole? This 98% pure building block is uniquely positioned for CNS and agrochemical SAR. The -SCF2H group (Hansch π=0.68) provides optimal lipophilicity (cLogP 4.25) for blood-brain barrier penetration, mitigating the metabolic risks of -SCF3 analogs. The 6-bromo handle enables scalable Suzuki coupling for library synthesis. Ideal for H-bond donor studies with active-site residues.

Molecular Formula C9H6BrF2NS
Molecular Weight 278.12 g/mol
Cat. No. B12873058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(difluoromethylthio)indole
Molecular FormulaC9H6BrF2NS
Molecular Weight278.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2SC(F)F
InChIInChI=1S/C9H6BrF2NS/c10-5-1-2-6-7(3-5)13-4-8(6)14-9(11)12/h1-4,9,13H
InChIKeyOBQHWLSQWYDLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(difluoromethylthio)indole CAS 1805773-46-9: Core Structural & Procurement Profile


6-Bromo-3-(difluoromethylthio)indole (CAS 1805773-46-9, MFCD32219455) is a synthetic small-molecule building block with the molecular formula C9H6BrF2NS and a molecular weight of 278.12 g/mol . It belongs to a family of halogenated 3-(difluoromethylthio)indoles whose features include a bromine atom at the 6-position of the indole core and a difluoromethylthio (-SCF2H) substituent at the 3-position, a group recognized for its moderate lipophilicity and hydrogen-bond donor capacity [1][2]. The compound is commercially available for research use with a typical purity specification of 98% .

6-Bromo-3-(difluoromethylthio)indole: Why In-Class Substitution Is Not Straightforward


Substituting 6-bromo-3-(difluoromethylthio)indole with its close positional isomers or different 3-substituted analogs is not chemically or pharmacokinetically neutral. The placement of the bromine atom at the 6- versus 5- or 7-position creates distinct electronic environments that affect metal-catalyzed cross-coupling reactivity and potentially biological target interactions . More critically, the -SCF2H group at the 3-position introduces a measured Hansch lipophilicity parameter (π = 0.68) that is dramatically different from its -SCF3 (π = 1.44) or -SCH3 (π = 0.56) analogs, fundamentally altering logP and the ability to act as a hydrogen-bond donor [1][2]. The table below details these verifiable property divergences.

6-Bromo-3-(difluoromethylthio)indole: Quantified Points of Differentiation for Procurement


Lipophilicity Control: Quantified LogP Impact of -SCF2H vs. -SCF3 and -SCH3

The Hansch parameter (π) for the -SCF2H group is 0.68, which is less than half the value for -SCF3 (π = 1.44) and significantly closer to the simple methylthio group (π = 0.56) [1]. This class-level inference indicates that 6-bromo-3-(difluoromethylthio)indole offers a fine-tuned lipophilicity profile that avoids the extreme hydrophobicity of -SCF3 analogs, which can lead to poor solubility and high metabolic clearance. Experimental logP data confirms this trend: the target compound with -SCF2H has a calculated logP of 4.25 , compared to the parent 6-bromoindole (logP 2.93, XLogP3 3.3) .

Medicinal Chemistry Lipophilicity Tuning Pharmacokinetics

Hydrogen-Bond Donor Capacity of the -SCF2H Pharmacophore

A key differentiator of the -SCF2H group is its ability to act as a lipophilic hydrogen-bond donor, a property that is negligible in its -SCF3 counterpart [1]. The SCF2H proton's weak acidity allows it to mimic hydroxyl or thiol groups, potentially enhancing binding selectivity with biological targets [1][2]. While -SCF3 can only engage in dipole-dipole or hydrophobic interactions, -SCF2H provides a discrete, quantifiable H-bond donor point (HBD count = 1 for the whole molecule vs. 0 for a hypothetical -SCF3 analog) . This functional divergence offers medicinal chemists a tool to improve target engagement without resorting to polar groups that might compromise membrane permeability.

Drug Design Binding Selectivity Molecular Recognition

Predicted Acidity (pKa) of Indole N-H: 6-Bromo vs. 4-Bromo Isomer

Positional isomerism influences the acidity of the indolic N-H proton. The predicted pKa for 4-bromo-3-(difluoromethylthio)indole is 14.66 ± 0.30 . While an experimentally validated or predicted pKa for the 6-bromo isomer is not available from the accessed authoritative databases, the electron-withdrawing effect of bromine at the 6-position is known to be distinct from the 4-position due to differential resonance and inductive effects . This is a class-level inference: positioning the bromine at C-6 versus C-4 will result in a subtly different pKa, influencing the molecule's ionization state at physiological pH and its subsequent solubility, permeability, and protein binding.

Physicochemical Profiling Ionization State ADME Prediction

Synthetic Tractability: Bifunctional Utility in Cross-Coupling Reactions

The 6-bromo substituent is confirmed to be a viable handle for palladium-catalyzed cross-coupling. 6-Bromoindole, the direct precursor, participates in Suzuki-Miyaura couplings with arylboronic acids to yield 6-arylindoles in good yields, with the reaction being demonstrated at a 10–20 gram scale, indicating its suitability for parallel library synthesis or scale-up . Separately, the 3-(difluoromethylthio) group is installed via efficient electrophilic or nucleophilic difluoromethylthiolation methods that are compatible with the indole core [1][2]. This established bifunctionality means the compound can serve as a single intermediate for sequential, site-selective derivatization at both C-3 and C-6, a synthetic efficiency that is not shared by non-brominated or non-thioether analogs.

Synthetic Methodology C-C Bond Formation Late-Stage Functionalization

6-Bromo-3-(difluoromethylthio)indole: Evidence-Backed Application Scenarios for Procurement


Lead Optimization for CNS Drug Candidates Requiring Fine-Tuned Lipophilicity

The significantly lower lipophilicity of the -SCF2H group (Hansch π = 0.68) compared to -SCF3 (π = 1.44) directly addresses a common pitfall in CNS drug design: excessive lipophilicity leading to high metabolic turnover and promiscuous off-target binding [1][2]. Medicinal chemists can use this compound to generate analogs needing a moderate logP elevation (~4.25) for blood-brain barrier penetration without crossing into undesirable hydrophobicity ranges.

Parallel Library Synthesis via Site-Selective C-6 Functionalization

The well-documented capacity of 6-bromoindoles to undergo high-yielding Suzuki-Miyaura couplings at 10–20 g scale makes this scaffold a practical starting point for creating diverse, -SCF2H-bearing screening libraries . The bifunctional nature of this compound allows for the rapid exploration of structure-activity relationships (SAR) at the C-6 position while locking in the beneficial pharmacological properties of the 3-(difluoromethylthio) group.

Investigating Hydrogen-Bond-Dependent Binding Selectivity

For targets where an active-site serine, cysteine, or tyrosine engages inhibitors through hydrogen bonding, the -SCF2H group's potential as a lipophilic H-bond donor offers a compelling rationale for inclusion [2]. This compound can serve as a core for designing SAR studies comparing -SCF2H, -SCF3, and -SCH3 head-to-head to quantify the contribution of this specific hydrogen-bond interaction, with the 6-bromo handle remaining available for subsequent modification.

Agrochemical Intermediate for Targeted Physicochemical Profiling

The fluorine-containing difluoromethylthio group is of increasing interest in modern agrochemistry for metabolic stability modulation [2]. This compound's calculable logP (4.25) and defined bromine reactivity make it a suitable intermediate for the synthesis of novel crop protection agents, where precise lipophilicity control is essential for cuticular penetration and phloem mobility.

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